(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone
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Overview
Description
(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a furan-2-yl-methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone typically involves the reaction of piperazine with benzenesulfonyl chloride to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with furan-2-yl-methanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the furan moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring and furan moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
- 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
Uniqueness
(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDOLKLOOKFUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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